disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate
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Overview
Description
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate is a complex organic compound with significant biological and chemical properties. It is derived from 20-hydroxy-6Z,15Z-eicosadienoic acid, which is known for its role as an antagonist of 20-hydroxyarachidonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate involves several steps. The primary starting material is 20-hydroxy-6Z,15Z-eicosadienoic acid. The synthesis typically involves the following steps:
Esterification: The carboxylic acid group of 20-hydroxy-6Z,15Z-eicosadienoic acid is esterified using an alcohol in the presence of an acid catalyst.
Amidation: The ester is then reacted with an amine to form the corresponding amide.
Hydrolysis: The amide is hydrolyzed under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, followed by purification steps such as crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Investigated for its potential therapeutic effects in treating renal carcinoma and other cancers.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The compound exerts its effects by antagonizing 20-hydroxyarachidonic acid, a metabolite involved in various physiological processes. It inhibits the ω-hydroxylation activity of arachidonic acid, thereby reducing the proliferation and invasion of cancer cells . The molecular targets include enzymes involved in the metabolism of arachidonic acid and pathways related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
20-Hydroxy-6Z,15Z-eicosadienoic acid: The parent compound with similar biological activity.
20-Hydroxyarachidonic acid: A related compound with distinct physiological roles.
20-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: Another hydroxylated eicosanoid with different biological effects.
Uniqueness
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate is unique due to its specific antagonistic activity against 20-hydroxyarachidonic acid, making it a valuable tool in studying the role of eicosanoids in disease processes and as a potential therapeutic agent .
Properties
Molecular Formula |
C24H39NNa2O6 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate |
InChI |
InChI=1S/C24H41NO6.2Na/c26-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(27)25-21(24(30)31)20-23(28)29;;/h8-11,21,26H,1-7,12-20H2,(H,25,27)(H,28,29)(H,30,31);;/q;2*+1/p-2/b10-8-,11-9-;;/t21-;;/m0../s1 |
InChI Key |
JGVHCBALWPPEGB-AHXZRCGNSA-L |
Isomeric SMILES |
C(CCC/C=C\CCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC/C=C\CCCCO.[Na+].[Na+] |
Canonical SMILES |
C(CCCC=CCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-])CCCC=CCCCCO.[Na+].[Na+] |
Origin of Product |
United States |
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